molecular formula C7H5NO4 B1580859 5-Nitro-1,3-benzodioxole CAS No. 2620-44-2

5-Nitro-1,3-benzodioxole

Cat. No.: B1580859
CAS No.: 2620-44-2
M. Wt: 167.12 g/mol
InChI Key: SNWQAKNKGGOVMO-UHFFFAOYSA-N
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Description

5-Nitro-1,3-benzodioxole (C₇H₅NO₄, MW 167.12 g/mol, CAS 2620-44-2) is a nitroaromatic compound featuring a benzodioxole core (a benzene ring fused with a 1,3-dioxole ring) substituted with a nitro group at the 5-position . Its IUPAC name is this compound, and it is alternatively referred to as 3,4-methylenedioxynitrobenzene. The compound is widely utilized in enzymatic assays, particularly as a substrate for peroxygenases (UPOs) and peroxidases, due to its electron-deficient aromatic system, which facilitates redox reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant and well-established method for preparing 5-Nitro-1,3-benzodioxole involves the electrophilic aromatic substitution reaction of nitration on the parent compound 1,3-benzodioxole. The key steps and conditions are as follows:

  • Starting Material: 1,3-benzodioxole (also known as methylenedioxybenzene).
  • Nitrating Agents: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is employed to generate the nitronium ion (NO₂⁺), the active electrophile for nitration.
  • Reaction Conditions: Typically, the reaction is conducted under controlled temperature conditions (often below ambient temperature to moderate heat) to avoid over-nitration or decomposition.
  • Mechanism: The nitronium ion attacks the electron-rich aromatic ring of 1,3-benzodioxole, predominantly at the 5-position due to electronic and steric factors, yielding this compound.

Industrial Scale Adaptations:

  • Use of continuous flow reactors to improve heat dissipation and control of nitration.
  • Optimization of acid concentrations and temperature to maximize yield and selectivity.
  • Post-reaction purification by recrystallization or distillation to achieve high purity of the nitro compound.

Detailed Reaction Parameters and Yields

Parameter Typical Value/Condition Notes
Starting material 1,3-Benzodioxole Purity ≥ 99% recommended
Nitrating mixture Concentrated HNO₃ and H₂SO₄ (1:1 v/v) Generates nitronium ion
Temperature 0°C to 30°C Lower temperatures favor mono-nitration
Reaction time 1 to 3 hours Monitored by TLC or GC
Work-up Quenching in ice, neutralization with water Extraction with organic solvents
Purification Recrystallization from suitable solvents Ensures removal of unreacted starting material and side products
Typical yield 70% to 85% Depends on scale and reaction control

Characterization of Intermediates and Product

The synthesis process involves monitoring intermediates and final product by various analytical techniques:

Alternative and Multi-Step Synthetic Routes

While direct nitration is the main route, literature indicates multi-step syntheses involving:

Industrial Production Enhancements

Industrial synthesis emphasizes:

  • Flow Chemistry: Continuous flow nitration reactors allow precise control over reaction parameters, improving safety and scalability.
  • Purification Techniques: Use of crystallization under controlled cooling rates to obtain high-purity crystals.
  • Waste Minimization: Optimizing acid recycling and neutralization processes to reduce environmental impact.

Summary Table: Preparation Methods Comparison

Method Description Advantages Disadvantages
Direct Nitration Nitration of 1,3-benzodioxole with HNO₃/H₂SO₄ Simple, high yield Requires careful temperature control; corrosive acids
Catalytic Nitration Use of solid acid catalysts Milder conditions, greener process May require catalyst recovery
Multi-Step Synthesis Protection, nitration, deprotection steps Higher regioselectivity More complex, longer synthesis time
Continuous Flow Nitration Flow reactor nitration Scalable, safer, better heat control Requires specialized equipment

Research Findings and Notes

  • The nitration reaction is highly regioselective for the 5-position on the benzodioxole ring due to electronic effects of the methylenedioxy group.
  • Over-nitration or formation of dinitro derivatives is minimized by controlling acid concentration and temperature.
  • The nitro group introduced enhances the compound’s reactivity for further chemical modifications such as reductions to amino derivatives or electrophilic substitutions.
  • Purity and yield optimization are critical for applications in pharmaceutical intermediates and biochemical research.
  • Analytical characterization is essential for confirming the position of nitration and ensuring the absence of positional isomers.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Enzyme-Catalyzed Reactions : NBD serves as a substrate in enzyme-catalyzed reactions, particularly in studying catalytic efficiency and structural characteristics of enzymes such as unspecific peroxygenases. Its ability to participate in redox reactions makes it an important tool for understanding enzyme mechanisms.

Biology

  • Protein Interactions : The compound is utilized in studies involving enzyme inhibition and protein interactions due to its capability to interact with various biological molecules. It can modify protein thiol groups, leading to inhibition of enzyme activity.

Medicine

  • Photosensitizer : Research indicates potential applications of NBD as a photosensitizer in photodynamic therapy and dye-sensitized solar cells (DSSCs). Its non-linear optical behavior suggests possible uses in medical imaging technologies.
  • Anti-Tumor Activity : Recent studies have shown that derivatives of 1,3-benzodioxole improve anti-tumor efficiency when conjugated with arsenicals, indicating potential therapeutic applications against cancer .

Industry

  • Synthesis of Organic Molecules : NBD is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique reactivity allows for the development of new compounds with desired biological activities .

Enzyme Inhibition Studies

A study demonstrated that NBD effectively inhibits certain enzymes involved in metabolic pathways. The mechanism was attributed to the nitro group's ability to form reactive intermediates that modify critical thiol groups on enzymes.

Photodynamic Therapy Research

Another research project explored the use of NBD as a photosensitizer for targeted cancer therapies. Results indicated that NBD could induce cell death in tumor cells upon light activation without harming surrounding healthy tissue .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzodioxoles

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 5-nitro-1,3-benzodioxole and related compounds:

Compound Name CAS Number Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 2620-44-2 -NO₂ at C5 C₇H₅NO₄ 167.12 Polar, electron-deficient; UV-Vis λmax ~300 nm
5-Bromo-1,3-benzodioxole 2635-13-4 -Br at C5 C₇H₅BrO₂ 201.02 Less polar; halogenated substituent enhances electrophilicity
5-Methyl-1,3-benzodioxole 7145-99-5 -CH₃ at C5 C₈H₈O₂ 136.15 Hydrophobic; electron-donating methyl group reduces reactivity
2,2-Difluoro-5-nitro-1,3-benzodioxole 1645-96-1 -NO₂ at C5; -F at C2,2' C₇H₃F₂NO₄ 215.10 Enhanced electronegativity; fluorination alters solubility
5-Bromo-6-nitro-1,3-benzodioxole 7748-58-5 -Br at C5; -NO₂ at C6 C₇H₄BrNO₄ 246.01 Steric hindrance from dual substituents; reduced enzymatic turnover

Key Observations :

  • Electron Effects : The nitro group in this compound is strongly electron-withdrawing, making it more reactive in redox reactions compared to alkyl- or halogen-substituted analogs .
  • Solubility : Fluorinated derivatives (e.g., 2,2-difluoro-5-nitro-1,3-benzodioxole) exhibit lower solubility in aqueous media due to increased hydrophobicity .
  • Steric Factors : Compounds with multiple substituents (e.g., 5-bromo-6-nitro-1,3-benzodioxole) show reduced catalytic efficiency in enzyme assays due to steric hindrance .

Enzymatic Reactivity and Kinetic Parameters

This compound is a standard substrate for assessing peroxygenase activity. The table below compares its kinetic parameters with other substrates in enzyme systems:

Enzyme System Substrate kcat (s⁻¹) Km (µM) kcat/Km (µM⁻¹s⁻¹) Reference
PaDa-I (Wild-Type) This compound 4.2 120 0.035
PaDa-I (F76A Mutant) This compound 4.8 240 0.020
PaDa-I (Wild-Type) Naphthalene 1.1 450 0.0024
HspUPO (pH 7.0) This compound 3.9 98 0.040
ArtUPO (Pichia pastoris) This compound 4.1 105 0.039

Key Findings :

  • Substrate Specificity : this compound exhibits higher catalytic efficiency (kcat/Km) compared to bulkier substrates like naphthalene due to its smaller size and optimal fit in enzyme active sites .
  • Enzyme Mutations : Mutations such as F76A in PaDa-I double Km for this compound, highlighting the importance of residue-substrate interactions .
  • pH Dependency : HspUPO shows optimal activity with this compound at neutral pH, unlike ABTS (optimal at pH 4), indicating substituent-dependent pH sensitivity .

Stability and Operational Robustness

  • Thermal Stability : this compound remains stable in enzymatic reactions up to 40°C, whereas enzymes like HspUPO lose activity above 50°C .
  • Chemical Stability : The nitro group confers resistance to nucleophilic attack compared to halogenated derivatives, which may undergo substitution reactions .

Biological Activity

5-Nitro-1,3-benzodioxole (NBD), an organic compound with the molecular formula C₇H₅NO₄, has garnered attention in various fields of biological research due to its distinct chemical properties and biological activities. This article delves into the biological activity of NBD, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

The presence of a nitro group in this compound significantly influences its chemical reactivity. The nitro group enhances the compound's ability to participate in redox reactions, which can lead to the formation of reactive intermediates capable of modifying protein thiol groups. This modification can inhibit enzyme activity, making NBD a valuable tool in biochemical research .

Key Reactions

  • Reduction : The nitro group can be reduced to an amino group, altering the compound's biological activity.
  • Electrophilic Substitution : NBD can undergo electrophilic substitution reactions at the benzene ring.
  • Oxidation : Although less common, oxidation reactions also occur with this compound.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research and application:

  • Antidiabetic Potential : Research has indicated that derivatives of benzodioxole, including NBD, show significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. For instance, one derivative demonstrated an IC₅₀ value of 0.68 µM against α-amylase while exhibiting low cytotoxicity towards normal cell lines .
  • Anticancer Effects : Studies have shown that NBD derivatives possess antiproliferative properties against various cancer cell lines. For example, certain derivatives have shown significant activity against MCF-7 breast cancer cells and B16-F10 melanoma cells .
  • Enzyme Inhibition : NBD has been utilized as a substrate in enzyme-catalyzed reactions to study catalytic efficiency and enzyme interactions. Its ability to inhibit lactate dehydrogenase (LDHA) has also been explored, suggesting its potential as a small molecule candidate for cancer therapy .

Case Studies

Several studies have evaluated the biological effects of this compound and its derivatives:

  • Antidiabetic Study : In vivo experiments using streptozotocin-induced diabetic mice demonstrated that a specific benzodioxole derivative significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses .
  • Anticancer Activity : A study investigated the effects of NBD derivatives on various cancer cell lines, revealing that certain compounds exhibited IC₅₀ values ranging from 26 to 65 µM against these cells while maintaining safety profiles for normal cells .

Comparative Analysis

To better understand the significance of this compound in comparison to similar compounds, the following table summarizes key differences:

CompoundBiological ActivityIC₅₀ (µM)
This compoundAntidiabetic and anticancerVaries (26–65)
1,3-BenzodioxoleBaseline compoundNot applicable
5-Amino-1,3-benzodioxoleReduced form with altered activityNot specified

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 5-nitro-1,3-benzodioxole, and how are intermediates characterized?

  • Methodological Answer : this compound is synthesized via nitration of 1,3-benzodioxole derivatives. Key intermediates include 1,2-(methylenedioxy)-4-nitrobenzene, which is confirmed using melting point analysis (146–148°C) and gas chromatography (purity ≥99%) . Multi-step routes often involve nitration under controlled acidic conditions, followed by purification via recrystallization. Characterization of intermediates employs FT-IR and NMR spectroscopy to verify nitro-group placement and ring integrity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR/Raman : Assigns vibrational modes (e.g., nitro group stretching at ~1,520 cm⁻¹) and confirms structural symmetry .
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify aromatic protons (δ 6.5–7.5 ppm) and dioxole carbons (δ 95–105 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., m/z 183 for C₇H₅NO₄) and fragmentation patterns .
  • XRD : Resolves crystal structure and intermolecular interactions in solid-state studies .

Q. What are the primary applications of this compound in biochemical research?

  • Methodological Answer : It serves as a substrate for unspecific peroxygenases (UPOs) to study enzyme kinetics. For example, UPO-catalyzed hydroxylation of this compound produces 4-nitrocatechol, monitored via UV-Vis spectroscopy (λ = 425 nm, ε = 9,700 M⁻¹cm⁻¹) . This reaction is pH-dependent, with optimal activity at neutral pH .

Advanced Research Questions

Q. How does the nitro group influence electronic properties in dye-sensitized solar cells (DSSCs)?

  • Methodological Answer : Density Functional Theory (DFT) calculations reveal that the nitro group enhances electron-withdrawing capacity, increasing the first hyperpolarizability (β = 2.34 × 10⁻³⁰ esu) and light-harvesting efficiency (LHE). Substitutions with donor-acceptor groups (e.g., –OCH₃ or –CF₃) red-shift absorption spectra, improving DSSC performance . Experimental validation combines cyclic voltammetry and time-dependent DFT (TD-DFT) to optimize bandgap alignment .

Q. How can this compound be used in directed evolution of fungal peroxygenases?

  • Methodological Answer : The compound acts as a chromogenic substrate in high-throughput screening of UPO mutants. Hydroxylation activity correlates with 4-nitrocatechol formation, quantified spectrophotometrically. For example, evolved AaeUPO mutants showed a 1,114-fold increase in secretion and retained activity in 50% organic solvents (e.g., DMSO, methanol) . Mutations in substrate-access channels (e.g., F12Y, L67F) improve catalytic efficiency .

Q. What experimental factors cause variability in enzymatic assays using this compound?

  • Methodological Answer :

  • pH : Activity of Hypoxylon sp. UPO peaks at pH 7 for this compound but shifts to pH 4–5 for other substrates (e.g., ABTS) .
  • Temperature : Enzyme stability declines above 40°C; prolonged incubation at 50°C inactivates UPO within 30 minutes .
  • Solvent Compatibility : Activity assays require ≤20% co-solvents (e.g., methanol) to avoid protein denaturation .

Q. How do computational models resolve contradictions in spectral data for this compound?

  • Methodological Answer : Discrepancies between experimental and calculated FT-IR/Raman spectra are addressed via scaling factors (B3LYP/6-311++G(d,p)) and total energy distribution (TED) analysis. For example, nitro-group vibrations deviate by <5 cm⁻¹ after scaling, validating DFT models . NBO analysis further explains hyperconjugative interactions (e.g., n(O)→σ*(N–O)) that stabilize the molecule .

Properties

IUPAC Name

5-nitro-1,3-benzodioxole
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InChI

InChI=1S/C7H5NO4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2
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InChI Key

SNWQAKNKGGOVMO-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1OC2=C(O1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H5NO4
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DSSTOX Substance ID

DTXSID5062558
Record name 1,3-Benzodioxole, 5-nitro-
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Molecular Weight

167.12 g/mol
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Physical Description

Yellow crystalline powder; [Alfa Aesar MSDS]
Record name 1,2-(Methylenedioxy)-4-nitrobenzene
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CAS No.

2620-44-2
Record name 6-Nitro-1,3-benzodioxole
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Synthesis routes and methods I

Procedure details

1,3-Benzodioxole (10.0 g, 82 mmol) was added dropwise to a solution of con. HNO3 (65%-68%, 18 g) in H2O (39 g) at 6065° C. The mixture was then heated to 90° C. and stirred for 2 h at this temperature. The mixture was cooled to room temperature and poured into ice/water, filtered to give compound 5-nitrobenzo[d][1,3]dioxole (12.0 g, 87%) as a yellow solid. LCMS: 168 [M+1]+; 1H NMR (DMSO-d6) δ 6.27 (s, 2H), 7.12 (d, 1H, J=12 Hz), 7.76 (d, 1H, 3.2 Hz), 7.91 (dd, 1H, J1=12 Hz, J2=3.2 Hz).
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10 g
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18 g
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ice water
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39 g
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Synthesis routes and methods II

Procedure details

12.2 g of 1,3-benzodioxole were placed in 75 ml of glacial acetic acid in a 250 ml sulfonation flask equipped with stirrer, thermometer and dropping funnel and then nitrated at 15°-25° C. by the dropwise addition of 9 ml of nitric acid(d=1.4) in 30 ml of glacial acetic acid. The mixture was stirred at room temperature overnight, the precipitated crystals were removed by filtration under suction, washed with water and recrystallized from alcohol. There were obtained 14.0 g of 5-nitro-1,3-benzodioxole of melting point 149°-150° C. and from the mother liquor an additional 2.0 g of melting point 148°-149° C. Total yield: 90.6% of theory.
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12.2 g
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75 mL
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9 mL
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30 mL
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Synthesis routes and methods III

Procedure details

To 150 mls. of concentrated nitric acid cooled to and maintained at 0°C. is added 100 gms. of methylenedioxybenzene dropwise with vigorous stirring. At the end of the addition, the reaction mixture is diluted with several volumes of water, the precipitated solids collected by vacuum filtration and washed with several portions of water. Recrystallization of the crude solids from methanol provided 1-nitro-3,4-methylenedioxybenzene, m.p. 130°-141°C.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Nitro-1,3-benzodioxole
5-Nitro-1,3-benzodioxole
5-Nitro-1,3-benzodioxole

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